molecular formula C6H4Cl2OS B158969 3-Acetyl-2,5-dichlorothiophene CAS No. 36157-40-1

3-Acetyl-2,5-dichlorothiophene

Cat. No.: B158969
CAS No.: 36157-40-1
M. Wt: 195.07 g/mol
InChI Key: GYFDNIRENHZKGR-UHFFFAOYSA-N
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Description

3-Acetyl-2,5-dichlorothiophene is an organic compound with the molecular formula C₆H₄Cl₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and an acetyl group at the 3 position of the thiophene ring. It is used in various chemical syntheses and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 3-Acetyl-2,5-dichlorothiophene is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to a series of biochemical reactions.

Mode of Action

It’s known that this compound is used in the synthesis of various bioactive compounds , which suggests it may interact with its targets in a way that modifies their function or activity.

Biochemical Pathways

This compound is used in the synthesis of substituted chalcones , AL-4623A and AL-4862 (brinzolamide) , inhibitors of topical carbonic anhydrase . It’s also used in the synthesis of 2,5-dichloro-N-(substituted amino-carbonothioyl)thiophene-3-carboxamides and 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . These compounds may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its use in the synthesis of various bioactive compounds , it’s likely that this compound could have multiple effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

3-Acetyl-2,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of substituted chalcones and inhibitors of topical carbonic anhydrase . It interacts with various enzymes and proteins, including carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues and organs. The interaction between this compound and carbonic anhydrase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions . This inhibition is essential for the compound’s role in the synthesis of inhibitors for topical carbonic anhydrase.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the inhibition of specific enzymes, leading to altered cellular responses. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes . These changes can influence cellular metabolism, leading to alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins . The compound exerts its effects through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, this compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions . This inhibition results in a decrease in bicarbonate ion production, which can have various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, altered gene expression, and changes in metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with carbonic anhydrase is a key aspect of its role in metabolic pathways, as it influences the production of bicarbonate ions and other metabolites . Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes and regulatory proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular compartments . For example, this compound may localize to the mitochondria, where it can influence metabolic pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,5-dichlorothiophene can be achieved through a Friedel-Crafts acylation reaction. The process involves the following steps:

    Starting Materials: 2,5-Dichlorothiophene and acetyl chloride.

    Catalyst: Anhydrous aluminum chloride (AlCl₃).

    Solvent: Dry carbon disulfide (CS₂).

Procedure

Industrial Production Methods

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,5-dichlorothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.

    Reduction Reactions: The acetyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

    Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of 2,5-dichlorothiophene-3-carboxylic acid.

    Reduction: Formation of 3-hydroxy-2,5-dichlorothiophene.

Scientific Research Applications

3-Acetyl-2,5-dichlorothiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-Acetylthiophene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.

    2-Acetylthiophene: Has the acetyl group at the 2 position instead of the 3 position, leading to different reactivity and properties.

    2,5-Dichlorothiophene: Lacks the acetyl group, making it less versatile in synthetic applications.

Uniqueness

3-Acetyl-2,5-dichlorothiophene is unique due to the presence of both chlorine atoms and an acetyl group on the thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-(2,5-dichlorothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFDNIRENHZKGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189724
Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
Source EPA DSSTox
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Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36157-40-1
Record name 3-Acetyl-2,5-dichlorothiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dichloro-3-thienyl)ethan-1-one
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Record name 1-(2,5-dichloro-3-thienyl)ethan-1-one
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Record name 3-Acetyl-2,5-dichlorothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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